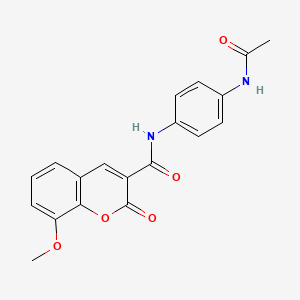

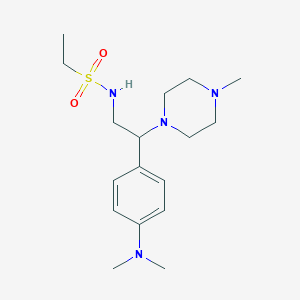

![molecular formula C25H17F3N2O5 B2487819 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide CAS No. 888467-56-9](/img/structure/B2487819.png)

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to the target molecule involves innovative methods, including tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of precursors such as 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This process exhibits significant stereoselectivity, producing Z isomers preferentially or exclusively, as established by X-ray diffraction analysis (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds showcases a range of intermolecular interactions contributing to the stability of their crystal structure. Single-crystal X-ray diffraction analysis is a critical tool in confirming the three-dimensional molecular structure and identifying the various intermolecular forces at play (Hema et al., 2020).

Chemical Reactions and Properties

The chemical reactions involving the compound and its derivatives can be diverse, reflecting the reactivity of the benzofuran and dihydrobenzofuran moieties. These scaffolds are central in numerous biologically active compounds, indicating the potential for a wide range of chemical transformations (Qin et al., 2017).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis Techniques: Innovative synthetic routes for producing tetrahydrobenzofuran derivatives involve reactions such as Weitz−Scheffer oxidation and dimethyldioxirane oxidation. These methods have paved the way for creating novel compounds with potential biological activities (Levai et al., 2002).

- Chemical Characterization: Compounds similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide have been characterized by a range of techniques including Fourier transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and differential scanning calorimetry (DSC), highlighting their structural and thermal properties (Qi et al., 2009).

Biological Activities and Applications

- Anti-inflammatory and Analgesic Agents: Novel derivatives based on benzodifuran and other related scaffolds have shown significant anti-inflammatory and analgesic activities. These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2) and exhibit promising analgesic and anti-inflammatory effects, making them potential candidates for drug development (Abu‐Hashem et al., 2020).

- Antitumor Agents: Dibenzo[1,4]dioxin-1-carboxamides, structurally similar to the compound , have been evaluated for their antitumor activities. They act as weak DNA-intercalating agents and have shown activity against certain leukemia and carcinoma cell lines, suggesting potential as antitumor agents (Lee et al., 1992).

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17F3N2O5/c26-25(27,28)15-5-3-4-14(12-15)23(31)30-21-17-6-1-2-7-18(17)35-22(21)24(32)29-16-8-9-19-20(13-16)34-11-10-33-19/h1-9,12-13H,10-11H2,(H,29,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZFKYBIRRXHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-3-[2-(phenylsulfinyl)ethyl]quinolin-2(1H)-one](/img/structure/B2487737.png)

![1-({6-[(3,4-Dimethylphenyl)sulfonyl]pyridin-3-yl}carbonyl)-4-phenylpiperazine](/img/structure/B2487743.png)

![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487744.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2487747.png)

![5-[({(Z)-amino[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methylidene}amino)oxy]-5-oxopentanoic acid](/img/structure/B2487748.png)

![(2,2-Difluoro-6-bicyclo[3.1.0]hexanyl)methanamine;hydrochloride](/img/structure/B2487750.png)

![N-(4-chlorophenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2487754.png)